[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol
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Overview
Description
[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a chloro and a methylsulfanyl group, and a piperidine ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrimidine ring followed by the introduction of the chloro and methylsulfanyl groups. The piperidine ring is then constructed and attached to the pyrimidine ring, and finally, the methanol group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-formaldehyde or [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-carboxylic acid.
Scientific Research Applications
[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrimidine and piperidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity through its conformational flexibility.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Uniqueness
What sets [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a chloro and a methylsulfanyl group on the pyrimidine ring, along with the piperidine and methanol groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c1-17-11-13-9(12)5-10(14-11)15-4-2-3-8(6-15)7-16/h5,8,16H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPKOFKAGWUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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